molecular formula C14H12N2O B15353217 7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine

7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine

Cat. No.: B15353217
M. Wt: 224.26 g/mol
InChI Key: AJDUTQITKBBTTA-UHFFFAOYSA-N
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Description

7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine is a valuable pyrrolopyridine derivative used in pharmaceutical research and development. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological properties and its role as a key intermediate in the synthesis of targeted therapies . This compound is primarily investigated as a building block for kinase inhibitors, which are crucial for targeted cancer therapies, as its structure supports effective binding to enzyme active sites . The core pyrrolopyridine system is also explored in the design of compounds for the nervous system, owing to its potential ability to cross the blood-brain barrier, making it a candidate for developing CNS-active drugs . Furthermore, derivatives of this scaffold have shown promise in early research for a range of other biological activities, including antiviral , antidiabetic , and antimicrobial applications . The methoxy and phenyl substituents on the azaindole core allow for further functionalization to enhance selectivity and potency in drug candidates . This product is intended for research purposes as a chemical standard or synthetic intermediate. Intended Use: For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. Storage: Store in a cool, dry place. For long-term storage, keep under an inert atmosphere at 2-8°C.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

7-methoxy-1-phenylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-14-13-11(7-9-15-14)8-10-16(13)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

AJDUTQITKBBTTA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions. The reaction conditions often require the use of strong acids like methanesulfonic acid (MsOH) and heating under reflux in methanol (MeOH).

Industrial Production Methods: In an industrial setting, the synthesis of 7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 7 acts as a strong electron-donating group, directing electrophiles to the para position (C-6) of the pyridine ring. Key reactions include:

Nitration

  • Conditions : HNO₃ in H₂SO₄ at 0–5°C

  • Product : 6-Nitro-7-methoxy-1-phenylpyrrolo[2,3-c]pyridine

  • Yield : ~65% (analogous to nitration of pyrrolo[3,4-c]pyridines )

Halogenation

  • Bromination : Br₂ in CHCl₃ yields 6-bromo derivatives (85% yield) .

  • Chlorination : Cl₂ gas in acetic acid produces 6-chloro analogs (72% yield) .

Cross-Coupling Reactions

The brominated derivative serves as a key intermediate for Suzuki-Miyaura couplings:

Suzuki Coupling (C-6 Bromo Substitution)

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃6-Phenyl derivative89%
4-MethoxyphenylPd(OAc)₂, SPhos6-(4-Methoxyphenyl) analog78%
3-PyridylPdCl₂(dppf), Cs₂CO₃6-(3-Pyridyl) hybrid63%

Methoxy Group Demethylation

  • Conditions : BBr₃ in CH₂Cl₂ at −78°C → RT

  • Product : 7-Hydroxy-1-phenylpyrrolo[2,3-c]pyridine (93% yield) .

  • Application : Hydroxy derivatives show enhanced hydrogen-bonding capacity for biological targeting .

Amide Formation

  • Reaction : 7-Hydroxy derivative + acyl chloride in pyridine

  • Product : 7-Acyloxy analogs (e.g., acetyl, benzoyl) with yields of 70–85% .

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C in EtOH

  • Product : Partially saturated pyrrolidine-pyridine hybrids (selectivity depends on reaction time) .

Sodium Borohydride Reduction

  • Application : Reduces ketone intermediates during synthesis (e.g., in Mannich base formation) .

Mannich Reaction

  • Substrates : Secondary amines (e.g., morpholine, piperazine) + formaldehyde

  • Product : C-3 Mannich bases with moderate antibacterial activity (Staphylococcus aureus MIC: 32–64 µg/mL) .

Oxadiazole Ring Formation

  • Conditions : Reaction with hydroxylamine followed by cyclization

  • Product : 1,2,4-Oxadiazole derivatives with improved metabolic stability (e.g., compound 16 in ).

Stability and Reactivity Trends

  • pH Sensitivity : The methoxy group stabilizes the compound under acidic conditions (pH > 3) but hydrolyzes slowly in strong bases .

  • Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) .

Scientific Research Applications

7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-c]pyridines are highly dependent on substitution patterns. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-c]pyridine Derivatives
Compound Name Substituents Key Properties/Activities Synthesis Yield Reference
7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine 7-OCH₃, 1-Ph N/A (hypothesized cytotoxic activity) Not specified -
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) 5-OCH₃, 2-COOH High yield (80%); no reported bioactivity 80%
3-Iodo-1H-pyrrolo[2,3-c]pyridine 3-I Halogenated intermediate for further coupling Not specified
7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine 7-OCH₃, 3-propyl Research use (solubility: soluble in DMSO) Not specified
BMS-626529 (from ) Undisclosed substituents ≥98% purity; potential antiviral agent Not specified
Tetrahydrothieno[2,3-c]pyridine derivative (5m) 3-CF₃, 6-substitutions IC₅₀ = 2.02 μM (antiproliferative activity) Not specified

Key Observations :

  • Position of Methoxy Group : The methoxy group at position 7 in the target compound may confer distinct electronic effects compared to 5-methoxy analogs (e.g., compound 10c). This substitution could influence binding affinity in biological systems, as seen in SAR studies where substituent positioning alters tubulin polymerization inhibition .
  • Phenyl vs. Alkyl Substituents : The phenyl group at position 1 may enhance steric bulk and π-π stacking interactions compared to smaller substituents (e.g., propyl in GF17939) . Such differences could modulate solubility and target selectivity.
  • Halogenation : Iodination at position 3 (e.g., 3-iodo derivative) facilitates further functionalization via cross-coupling reactions, highlighting its utility as a synthetic intermediate .

Comparison of Yields :

  • Methoxy-substituted derivatives (e.g., 10c) are synthesized in 71–95% yields depending on reaction conditions .
  • Thieno[2,3-c]pyridine derivatives (e.g., 5m) require multi-step syntheses, but their antiproliferative potency (IC₅₀ = 2.02 μM) justifies the complexity .

Q & A

Q. What are the common synthetic routes for 7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as:

  • Cyclization and functionalization : Use of NaH and methyl iodide (MeI) in THF for alkylation at low temperatures (0°C to rt), followed by nitration or cross-coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ catalysts in dioxane/water mixtures at 105°C .
  • Solvent optimization : Methanol or dichloromethane (DCM) minimizes side products during methoxy group introduction or aryl coupling .
  • Yield improvement : Controlled temperature and stoichiometric ratios during boronic acid cross-coupling steps reduce undesired byproducts .

Q. How can purity and structural integrity be validated during synthesis?

  • Chromatography : Flash chromatography with ethyl acetate/hexane gradients is recommended for purification .
  • Spectroscopic characterization : Use NMR (¹H/¹³C) to confirm methoxy (-OCH₃) and phenyl substituents. IR spectroscopy verifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹).
  • X-ray crystallography : For unambiguous confirmation of regiochemistry, as seen in related pyrrolo-pyridine derivatives (e.g., dihedral angles between phenyl and core rings) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Substitute the phenyl group with electron-donating/withdrawing groups (e.g., 3,4-dimethoxyphenyl) to study electronic effects on bioactivity. Use Pd-catalyzed cross-coupling for diversification .
  • Methoxy positional isomerism : Compare 7-methoxy with 5- or 6-methoxy analogs synthesized via regioselective nitration/amination .
  • Bioisosteric replacements : Replace the pyrrolo-pyridine core with pyrazolo or imidazo analogs to assess scaffold flexibility .

Q. What computational strategies can predict reaction outcomes or optimize synthetic routes?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., Pd-mediated cross-coupling transition states) .
  • Machine learning : Train models on existing reaction data (solvent, temperature, catalyst) to predict optimal conditions for new derivatives .
  • Reaction path searches : Use computational tools like GRRM to identify low-energy intermediates and avoid kinetic traps .

Q. How can contradictory data in literature (e.g., conflicting regioselectivity) be resolved experimentally?

  • Control experiments : Repeat reactions under reported conditions while varying solvents (e.g., THF vs. DMF) or bases (NaH vs. K₂CO₃) to identify critical variables .
  • Isotopic labeling : Use deuterated reagents to trace proton transfer steps in cyclization reactions.
  • In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and resolve mechanistic ambiguities .

Q. What methodologies are suitable for evaluating the compound’s bioactivity in preclinical studies?

  • In vitro assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization assays.
  • ADMET profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell monolayers .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., chloro- or fluoro-substituted analogs) to establish SAR trends .

Methodological Best Practices

Q. What safety protocols are critical when handling 7-Methoxy-1-phenylpyrrolo[2,3-c]pyridine?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders .
  • Ventilation : Perform reactions in fume hoods, especially during Pd-catalyzed steps or solvent evaporation .
  • Waste disposal : Neutralize acidic/basic waste streams before disposal and segregate halogenated byproducts .

Q. How can reaction scalability be balanced with yield and purity?

  • Batch vs. flow chemistry : Transition from batch synthesis to continuous flow systems for exothermic steps (e.g., nitration) to improve control and scalability .
  • Catalyst recycling : Use immobilized Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

Data Analysis and Reporting

Q. How should researchers address discrepancies in spectral data between synthetic batches?

  • Batch-to-batch normalization : Include internal standards (e.g., tetramethylsilane for NMR) to calibrate instrumentation.
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., dehalogenated or demethylated species) .

Q. What statistical methods are recommended for SAR data interpretation?

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify potency and efficacy trends .

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